Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method starts with the bromination of 2-chlorophenylacetic acid to obtain 2-bromo-4-chlorophenylacetic acid. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to form Ethyl 2-bromo-4-chlorophenylacetate. Finally, the ester undergoes a hydroxylation reaction using a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The hydroxy group can form hydrogen bonds, further affecting its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate
- Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol
- Ethyl 3-(2-bromo-4-chlorophenyl)-3-methoxypropanoate
Uniqueness
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxy group adds another layer of complexity, allowing for diverse chemical transformations and interactions .
Biological Activity
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed analysis of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₄H₁₄BrClO₃
- Molecular Weight : Approximately 307.57 g/mol
- CAS Number : 1519459-20-1
The compound features a hydroxypropanoate structure with a phenyl ring substituted with bromine and chlorine at the 2 and 4 positions, respectively. These halogen substituents enhance its reactivity and selectivity towards biological targets, making it an interesting candidate for further research in medicinal applications.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interactions : The compound has been studied as a biochemical probe for enzyme-substrate interactions, particularly in drug development contexts. Its halogen substituents may enhance binding affinity to specific enzymes or receptors, facilitating investigations into enzyme kinetics and receptor-ligand interactions.
- Inhibitory Activity : It has been noted for its potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms like PI3K-a and -β, which are crucial in cellular signaling pathways related to cancer and inflammatory diseases .
- Selectivity : The compound demonstrates selectivity against a subset of Class I PI3-kinase isoforms while sparing others, potentially reducing side effects associated with broader-spectrum inhibitors .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anti-tumor Activity : In vitro studies have shown that compounds with similar structures exhibit anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with malignancies. This suggests that this compound could be explored for anti-cancer therapies .
- Inflammatory Diseases : Its potential utility in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease has been proposed, given its mechanism of action involving key signaling pathways .
Synthesis
The synthesis of this compound can be achieved through various methods that ensure high yields and purity. Typical synthetic routes include:
- Reactions Involving Halogenated Precursors : The compound is synthesized from ethyl acetoacetate derivatives through halogenation reactions followed by hydrolysis to introduce the hydroxy group.
- Biocatalysis : Recent advancements suggest the use of biocatalysts for synthesizing chiral intermediates, offering environmentally friendly pathways with improved selectivity.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Weight | Key Biological Activity |
---|---|---|
This compound | 307.57 g/mol | PI3K inhibition, anti-tumor activity |
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | 291.11 g/mol | Moderate enzyme interactions |
Ethyl 2-(bromophenyl)acetate | 265.19 g/mol | Antimicrobial properties |
This table illustrates that while other compounds may share some biological activities, the specific combination of halogens in this compound enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H12BrClO3 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
CNHYXVHNVKHBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
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